

Application Notes and Protocols: Developing Kinase Inhibitors from Phenoxyaniline Scaffolds

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Compound of Interest

Compound Name: 3-Chloro-2-(4-fluorophenoxy)aniline

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These application notes provide a comprehensive overview and detailed protocols for the development of kinase inhibitors derived from phenoxyaniline and related scaffolds, such as 4-anilinoquinazolines and 4-phenoxyquinolines. This document outlines the synthesis of these compounds, methods for evaluating their biochemical and cellular activity, and the key signaling pathways they target.

Introduction to Phenoxyaniline Scaffolds in Kinase Inhibition

The phenoxyaniline scaffold is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors. This structural motif, along with bioisosteric replacements like 4-anilinoquinazoline and 4-phenoxyquinoline, has been successfully employed to target the ATP-binding site of various kinases.^{[1][2]} These scaffolds serve as a foundation for designing potent and selective inhibitors for key kinases implicated in cancer and other diseases, including MEK, PDGF receptor (PDGFR), and Cyclin-Dependent Kinase 9 (CDK9).

Data Presentation: Inhibitory Activities of Phenoxyaniline-Based Kinase Inhibitors

The following tables summarize the in vitro inhibitory activities of representative compounds based on phenoxyaniline-related scaffolds against their target kinases and cancer cell lines.

Table 1: Biochemical Inhibitory Activity of Phenoxyaniline-Based Compounds

Compound ID	Scaffold	Target Kinase	IC50 (nM)	Reference
1	3-Cyano-4-(phenoxyanilino)quinoline	MEK1	1.5	[3]
2	4-Phenoxyquinoline	c-Met	1.42	[4]
3	4-Anilinoquinazoline	EGFR	17.32	[5]
4	4-Anilinoquinazoline	PDGFR- α	2.1	[6]
5	4-Anilinoquinazoline	VEGFR-2	25.0	[1]

Table 2: Cellular Antiproliferative Activity of Phenoxyaniline-Based Compounds

Compound ID	Scaffold	Cell Line	IC50 (μM)	Reference
Compound 1s	4-Phenoxyquinoline	A549 (Lung Carcinoma)	0.39	[4]
Compound 1s	4-Phenoxyquinoline	H460 (Large Cell Lung Cancer)	0.18	[4]
Compound 1s	4-Phenoxyquinoline	HT-29 (Colorectal Adenocarcinoma)	0.38	[4]
Compound 1s	4-Phenoxyquinoline	MKN45 (Gastric Carcinoma)	0.81	[4]
Compound 7i	4-Anilinoquinazoline	A549 (Lung Carcinoma)	2.25	[5]
Compound 7i	4-Anilinoquinazoline	HT-29 (Colorectal Adenocarcinoma)	1.72	[5]
Compound 7i	4-Anilinoquinazoline	MCF-7 (Breast Adenocarcinoma)	2.81	[5]
Compound 6j	4-Anilinoquinazoline	A431 (Epidermoid Carcinoma)	4.88	[2]
Compound 6j	4-Anilinoquinazoline	H1975 (Non-Small Cell Lung Cancer)	4.38	[2]
Compound 6j	4-Anilinoquinazoline	A549 (Lung Carcinoma)	11.97	[2]

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Experimental Protocols

This section provides detailed protocols for the synthesis of a representative 4-anilinoquinazoline inhibitor and for the biochemical and cellular assays to evaluate its efficacy.

Protocol 1: Synthesis of a 6-Arylureido-4-anilinoquinazoline EGFR Inhibitor[5]

This protocol describes the synthesis of a potent EGFR inhibitor with a 4-anilinoquinazoline scaffold.

Step 1: Synthesis of 6-Nitroquinazolin-4(3H)-one

- In a round-bottom flask, combine 2-amino-4-nitrobenzoic acid (7.28 g, 40.0 mmol) and formamide (60 ml).
- Stir the mixture at 150°C for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature.
- Collect the precipitate by filtration.
- Wash the product with isopropanol and dry to yield 6-nitroquinazolin-4(3H)-one.[5]

Step 2: Synthesis of 4-Chloro-6-nitroquinazoline

- Suspend 6-nitroquinazolin-4(3H)-one (from Step 1) in thionyl chloride.
- Add a catalytic amount of N,N-dimethylformamide (DMF).
- Reflux the mixture for 4-6 hours.
- Remove the excess thionyl chloride by distillation under reduced pressure.
- Add dichloromethane to the residue and filter to obtain the crude product.

Step 3: Synthesis of N-(substituted-phenyl)-6-nitroquinazolin-4-amine

- Dissolve 4-chloro-6-nitroquinazoline (from Step 2) in isopropanol.
- Add the appropriately substituted aniline.
- Reflux the mixture for 2-4 hours.
- Cool the reaction mixture and collect the precipitate by filtration.
- Wash the solid with isopropanol and dry to obtain the desired product.

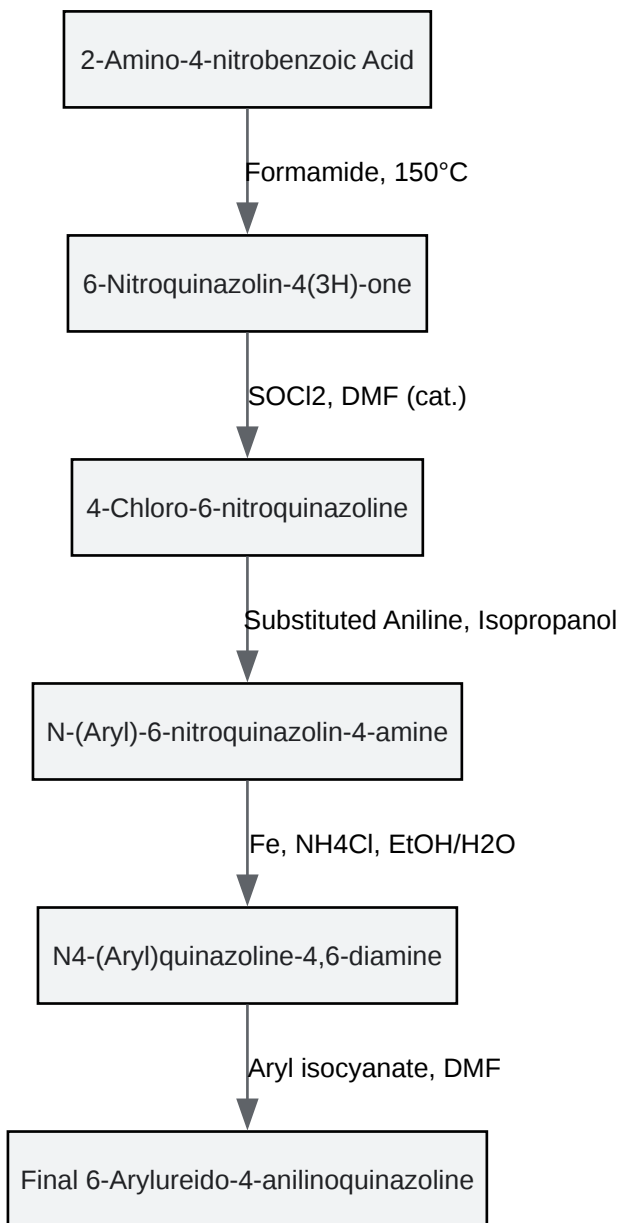
Step 4: Synthesis of N4-(substituted-phenyl)quinazoline-4,6-diamine

- Suspend the N-(substituted-phenyl)-6-nitroquinazolin-4-amine (from Step 3) in a mixture of ethanol and water.
- Add ammonium chloride and iron powder.
- Reflux the mixture for 3-5 hours.
- Filter the hot reaction mixture through celite and wash with hot ethanol.
- Concentrate the filtrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

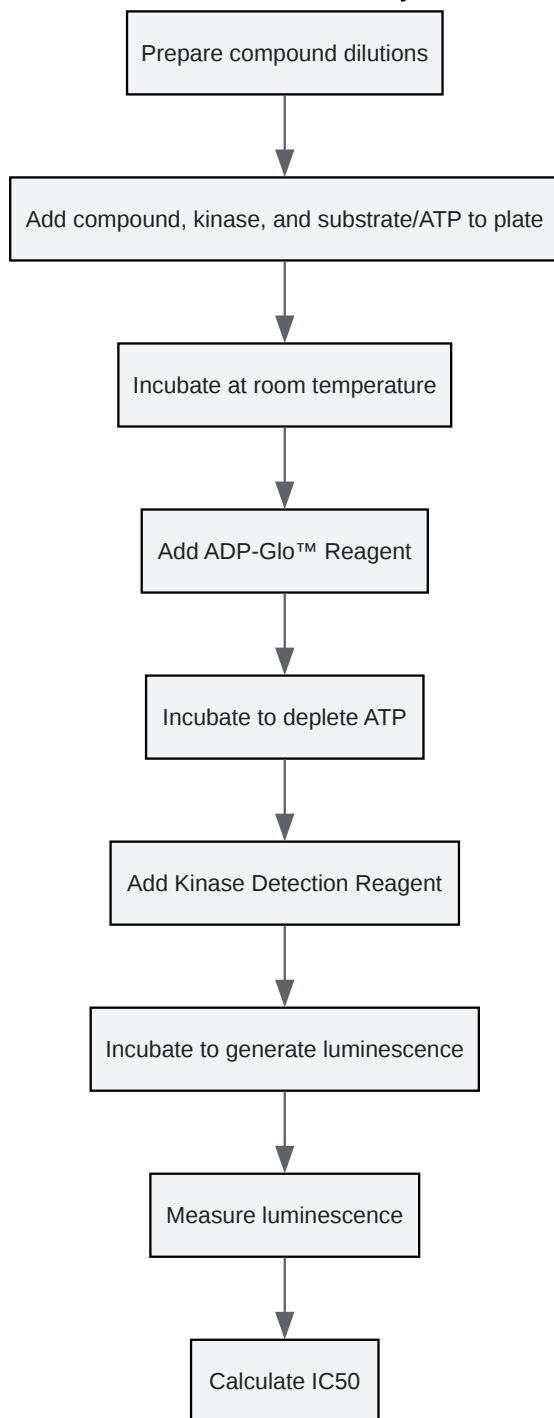
Step 5: Synthesis of the Final 6-Arylureido-4-anilinoquinazoline Derivative

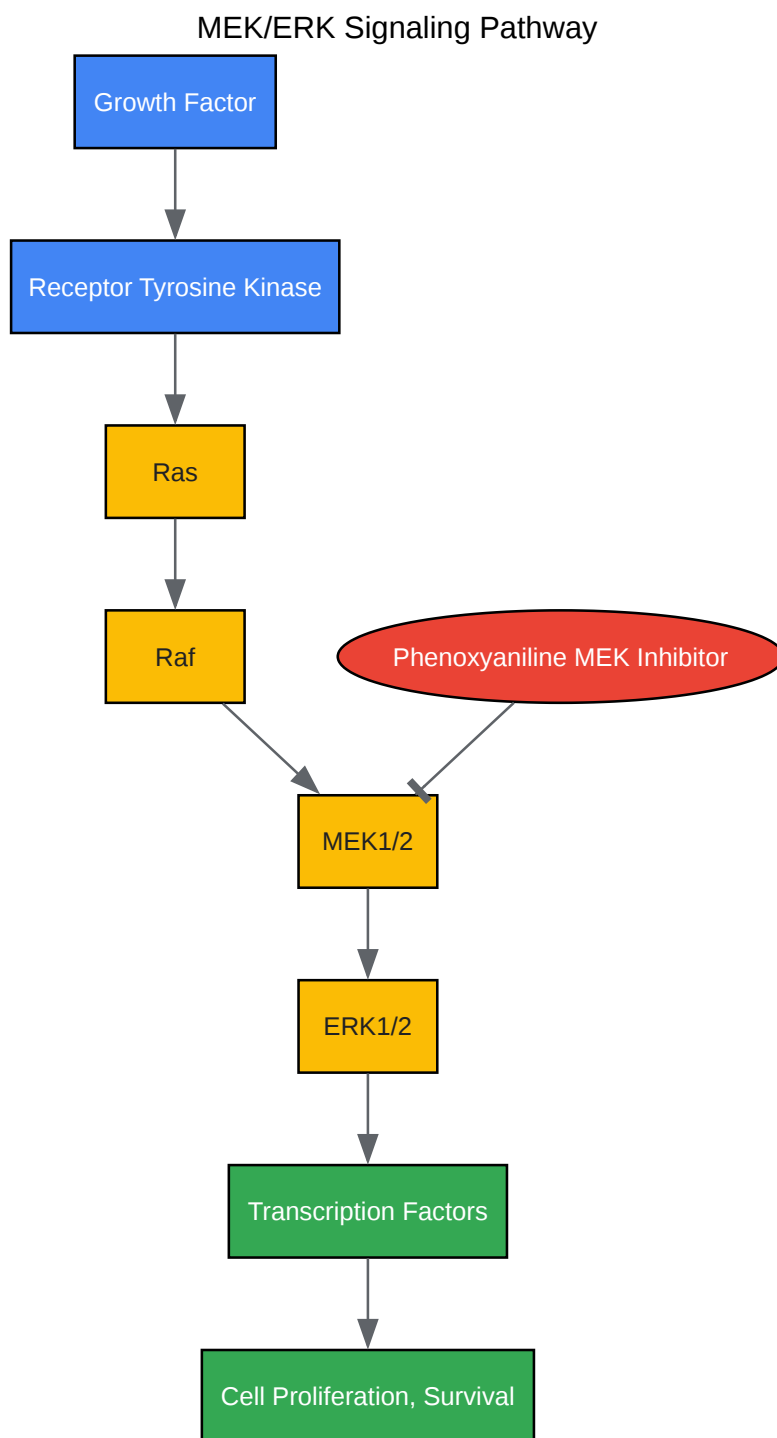
- Dissolve the N4-(substituted-phenyl)quinazoline-4,6-diamine (from Step 4) in anhydrous N,N-dimethylformamide (DMF).
- Add the desired substituted phenyl isocyanate.
- Stir the reaction mixture at room temperature for 12-24 hours.
- Pour the reaction mixture into ice water to precipitate the product.
- Collect the solid by filtration, wash with water, and purify by column chromatography to obtain the final compound.

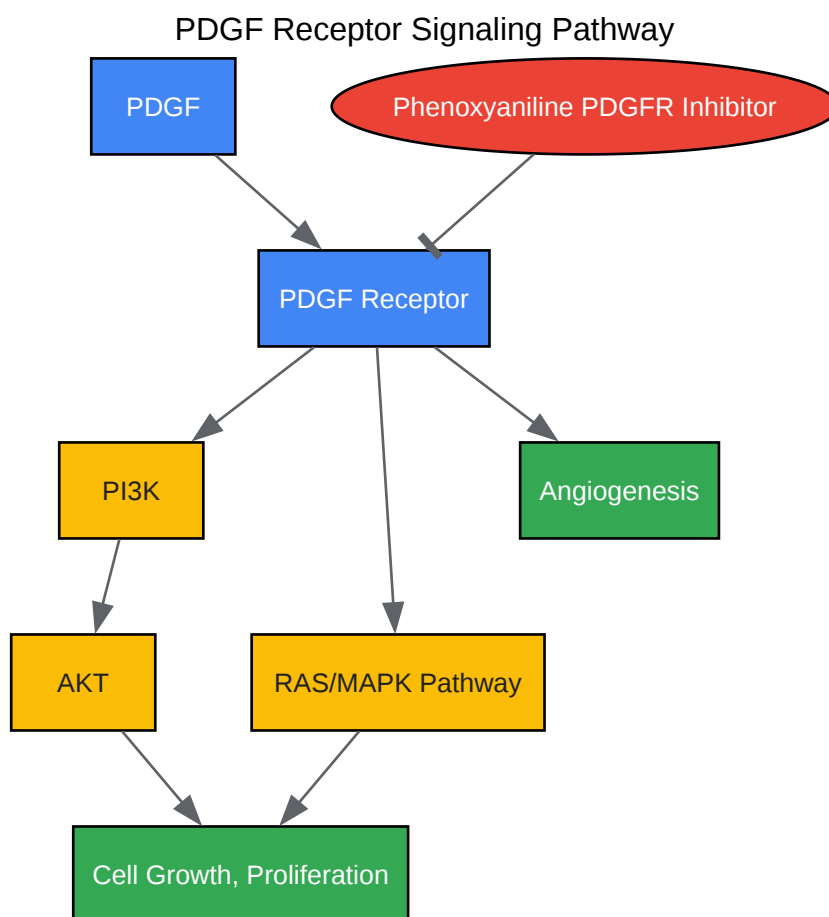
Synthesis of 4-Anilinoquinazoline Inhibitor

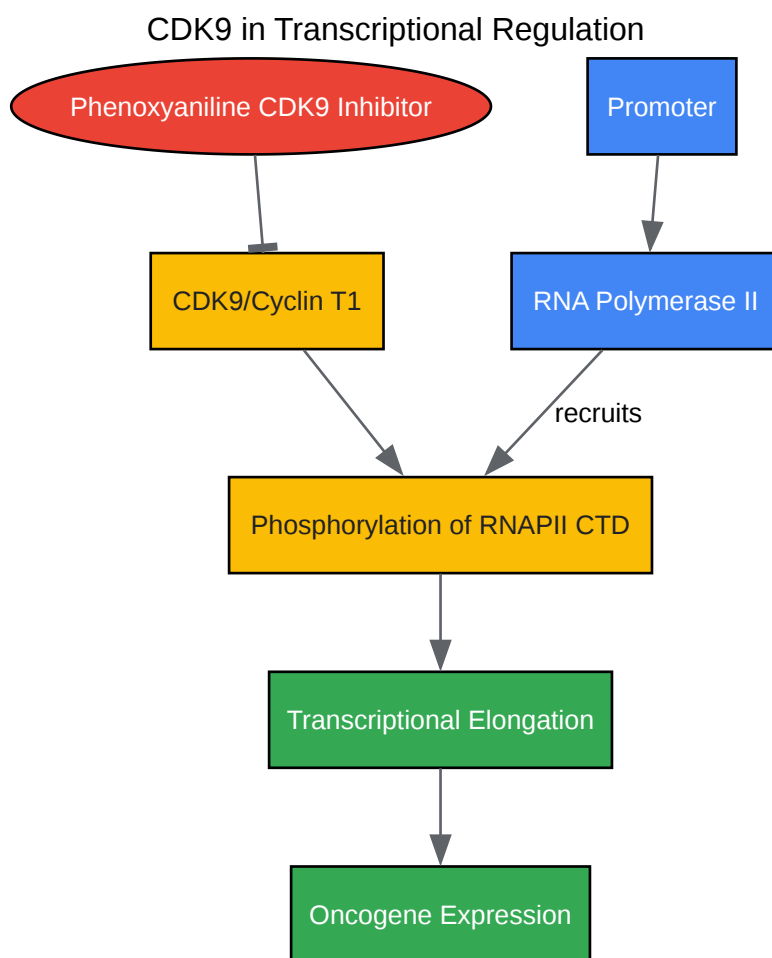


In Vitro Kinase Inhibition Assay Workflow









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